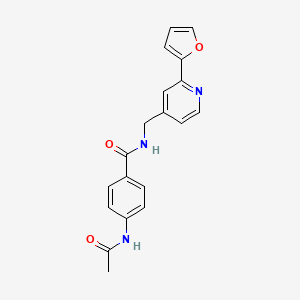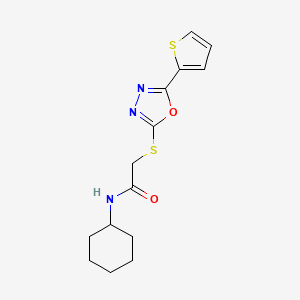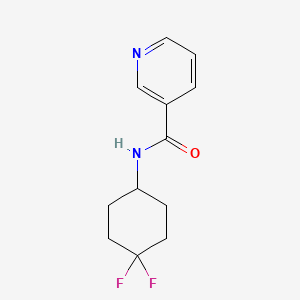![molecular formula C24H19N3O4S B2451562 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 851808-94-1](/img/structure/B2451562.png)
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole: is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a sulfanyl group, an imidazole ring, and a xanthene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction of a suitable aromatic precursor using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a nucleophilic substitution reaction, where a thiol reacts with a suitable halogenated precursor.
Formation of the Xanthene Moiety: The xanthene moiety can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
Chemistry:
Fluorescent Probes: The xanthene moiety imparts fluorescent properties, making the compound useful as a fluorescent probe in chemical sensing and imaging applications.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biology:
Biological Imaging: Due to its fluorescent properties, the compound can be used in biological imaging to track cellular processes.
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Drug Development: The compound’s unique structure allows it to interact with various biological targets, making it a potential lead compound for the development of new therapeutics.
Industry:
Material Science: The compound can be used in the development of new materials with specific optical or electronic properties.
作用機序
The mechanism of action of 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. The imidazole ring can coordinate with metal ions, and the xanthene moiety can interact with hydrophobic regions of biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole: can be compared with other compounds that have similar functional groups, such as:
Uniqueness:
- The unique combination of the nitrophenyl, sulfanyl, imidazole, and xanthene groups in this compound imparts distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c28-23(22-18-8-1-3-10-20(18)31-21-11-4-2-9-19(21)22)26-13-12-25-24(26)32-15-16-6-5-7-17(14-16)27(29)30/h1-11,14,22H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSQPAADFGPDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2451480.png)
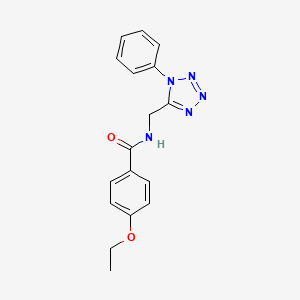
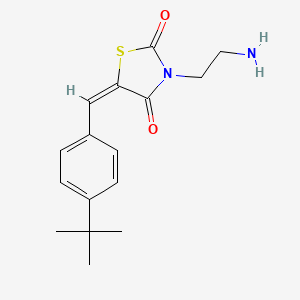
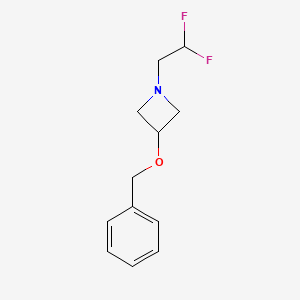
![3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid](/img/structure/B2451491.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2451492.png)

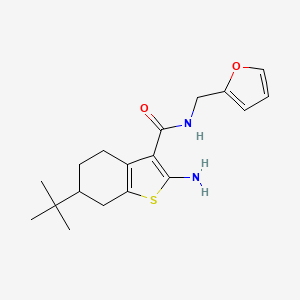
![4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2451498.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2451499.png)
